ctx-0294885

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

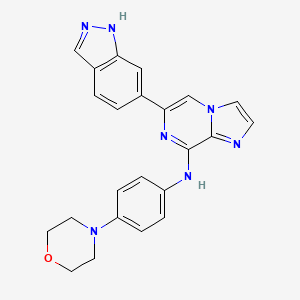

CTX-0294885 es un inhibidor de cinasa de amplio espectro conocido por su capacidad de capturar una amplia gama de cinasas. Ha sido ampliamente utilizado en el análisis de redes de señalización del kinome y es particularmente valioso en la investigación relacionada con enfermedades como la inflamación, la diabetes y el cáncer .

Aplicaciones Científicas De Investigación

CTX-0294885 tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

CTX-0294885 ejerce sus efectos inhibiendo una amplia gama de cinasas. Captura 235 cinasas de células MDA-MB-231 y todos los miembros de la familia AKT . El compuesto se une a los sitios activos de estas cinasas, previniendo su actividad y, por lo tanto, interrumpiendo las vías de señalización involucradas en la progresión de la enfermedad .

Análisis Bioquímico

Biochemical Properties

CTX-0294885 plays a crucial role in biochemical reactions by inhibiting various kinases. It interacts with enzymes such as focal adhesion kinase, fms-like tyrosine kinase 3, Janus kinase 2, Janus kinase 3, Src kinase, Aurora kinase A, and vascular endothelial growth factor receptor 3 . These interactions are characterized by the binding of this compound to the active sites of these kinases, thereby preventing their phosphorylation activity. This inhibition disrupts downstream signaling pathways, which can lead to altered cellular functions and responses .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In cancer cells, such as MDA-MB-231 breast cancer cells, this compound inhibits the activity of multiple kinases, leading to reduced cell proliferation and increased apoptosis . The compound influences cell signaling pathways, including the PI3K/Akt/mTOR pathway, which is critical for cell survival and growth . Additionally, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding sites of target kinases, thereby inhibiting their catalytic activity . This inhibition prevents the phosphorylation of downstream substrates, leading to the disruption of signaling cascades that are essential for cell proliferation, survival, and migration . This compound also induces changes in gene expression by affecting the activity of transcription factors and other regulatory proteins, further contributing to its cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, with a shelf life of up to four years when stored at -20°C . Its stability and activity can be influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound can maintain its inhibitory effects on kinases over extended periods, although some degradation may occur under certain conditions . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of kinase activity and long-term changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target kinases without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of kinase activity and therapeutic effects. Careful dosage optimization is essential to balance efficacy and safety in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with kinases that regulate cellular metabolism . The compound affects metabolic flux by inhibiting key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, this compound can alter metabolite levels by modulating the activity of kinases that control the synthesis and degradation of metabolic intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on kinases . The distribution of this compound can be influenced by factors such as cell type, tissue architecture, and the presence of efflux transporters .

Subcellular Localization

This compound exhibits subcellular localization patterns that are critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target kinases . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the localization and stability of this compound, directing it to specific compartments or organelles . These localization patterns are essential for the compound’s ability to modulate kinase activity and cellular signaling pathways .

Métodos De Preparación

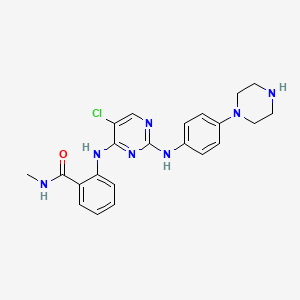

CTX-0294885 es una nueva bisanilino pirimidina. La ruta sintética implica la reacción de 5-cloro-2-(4-(piperazin-1-il)fenilamino)pirimidina-4-amina con ácido N-metilbenzimídico en condiciones específicas . El compuesto se desarrolla aún más en un reactivo de captura de cinasa soportado en Sepharose .

Análisis De Reacciones Químicas

CTX-0294885 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores comunes.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando el átomo de cloro en el anillo de pirimidina.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

CTX-0294885 es único debido a su inhibición de cinasa de amplio espectro y su capacidad para capturar una gran cantidad de cinasas. Los compuestos similares incluyen:

Estaurosporina: Otro inhibidor de cinasa de amplio espectro pero con una estructura química diferente.

Dasatinib: Un inhibidor de cinasa con un rango más estrecho de objetivos en comparación con this compound.

This compound destaca por su capacidad de capturar cinasas que no fueron identificadas por otros reactivos de captura de cinasas, lo que lo convierte en una herramienta poderosa para el análisis del kinome .

Propiedades

IUPAC Name |

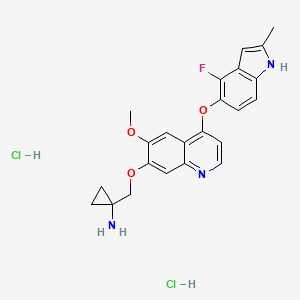

2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN7O/c1-24-21(31)17-4-2-3-5-19(17)28-20-18(23)14-26-22(29-20)27-15-6-8-16(9-7-15)30-12-10-25-11-13-30/h2-9,14,25H,10-13H2,1H3,(H,24,31)(H2,26,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLOIQHNUARDSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is CTx-0294885 and how does it work?

A: this compound (2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide) is a novel, broad-spectrum kinase inhibitor. It works by binding to a wide range of kinases, which are enzymes that regulate cellular processes by adding phosphate groups to other proteins. By inhibiting these kinases, this compound can help researchers study cellular signaling pathways and identify potential drug targets. Importantly, this compound has been developed into a Sepharose-supported kinase capture reagent [].

Q2: Why is this compound particularly useful for kinome profiling?

A: this compound demonstrates superior kinome coverage compared to other available inhibitors. In one study, this compound alone allowed for the identification of 235 protein kinases in MDA-MB-231 cells, including all members of the AKT family, which had not been previously identified using other broad-spectrum kinase inhibitors []. Furthermore, when combined with three other commonly used kinase inhibitors, this compound enabled the identification of 261 kinases, representing the largest kinome coverage reported from a single cell line to date []. This broad coverage makes this compound a powerful tool for large-scale analysis of kinase signaling networks.

Q3: What are some specific examples of how this compound has been used to study the kinome?

A: Researchers have successfully utilized this compound to investigate the Src-regulated kinome []. By comparing kinase activation profiles in control cells and cells expressing constitutively active Src, the study identified over 100 kinases whose expression or phosphorylation levels were altered in response to Src activation []. These findings highlight the complex signaling networks influenced by Src and emphasize the potential of this compound in uncovering novel therapeutic targets within these pathways.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)

![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)

![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)